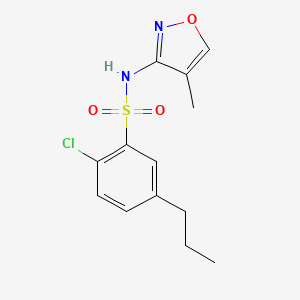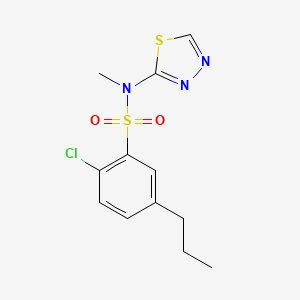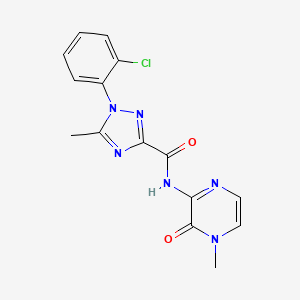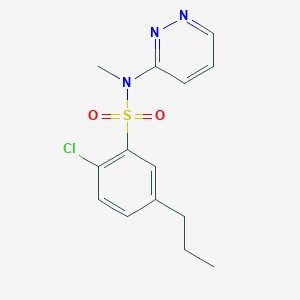
1-(5-Fluoropentyl)-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropentyl)-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide, commonly known as 5F-PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the class of indole-derived synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Wirkmechanismus
5F-PB-22 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to various physiological effects such as analgesia, sedation, and euphoria. It also inhibits the release of pro-inflammatory cytokines and reduces oxidative stress, contributing to its anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5F-PB-22 are similar to those of other synthetic cannabinoids. It produces a range of effects such as relaxation, euphoria, and altered perception of time and space. It also has analgesic and anti-inflammatory properties, making it potentially useful in the treatment of chronic pain and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5F-PB-22 is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its high potency also makes it potentially dangerous and difficult to handle in laboratory settings. Additionally, the lack of standardized dosing protocols and potential for abuse limit its usefulness in clinical research.
Zukünftige Richtungen
Future research on 5F-PB-22 should focus on its potential therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions. Further studies are needed to determine the optimal dosing and administration protocols, as well as the potential long-term effects of exposure to this compound. Additionally, research on the safety and toxicity of 5F-PB-22 is needed to ensure its safe use in laboratory and clinical settings.
Synthesemethoden
The synthesis of 5F-PB-22 involves the reaction between 5-fluoropentyl-1H-indole-3-carboxylic acid and 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 5F-PB-22.
Wissenschaftliche Forschungsanwendungen
5F-PB-22 has been extensively studied for its potential therapeutic applications. Its high affinity for the CB1 and CB2 receptors in the endocannabinoid system makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and depression. It has also been found to have anti-inflammatory and neuroprotective properties.
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2O2/c13-6-2-1-3-7-18-9(12(14,15)16)5-4-8(10(17)19)11(18)20/h4-5H,1-3,6-7H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDXNJDPUDIXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C(=C1)C(F)(F)F)CCCCCF)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)




![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)


![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)